molecular formula C22H18Cl2N2O2 B5025663 2,4-dichloro-N-{4-[(4-ethylbenzoyl)amino]phenyl}benzamide

2,4-dichloro-N-{4-[(4-ethylbenzoyl)amino]phenyl}benzamide

Cat. No. B5025663
M. Wt: 413.3 g/mol
InChI Key: IZJJXQBUIJYHEH-UHFFFAOYSA-N
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Description

2,4-dichloro-N-{4-[(4-ethylbenzoyl)amino]phenyl}benzamide is a chemical compound with the linear formula C20H12Cl4N2O2 . It is a derivative of benzamide, which is widely used in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .


Synthesis Analysis

The synthesis of benzamide derivatives, such as this compound, is typically performed through direct condensation of benzoic acids and amines . This reaction is often carried out under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . The use of this method has several advantages, including the use of a superior and recoverable catalyst, low reaction times, a simple procedure, high yield, and an eco-friendly process .


Chemical Reactions Analysis

The primary chemical reaction involved in the formation of this compound is the condensation of benzoic acids and amines . This reaction is usually performed at high temperatures .

properties

IUPAC Name

2,4-dichloro-N-[4-[(4-ethylbenzoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl2N2O2/c1-2-14-3-5-15(6-4-14)21(27)25-17-8-10-18(11-9-17)26-22(28)19-12-7-16(23)13-20(19)24/h3-13H,2H2,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJJXQBUIJYHEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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